molecular formula C18H18FNOS B2540287 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320469-09-6

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2540287
CAS No.: 2320469-09-6
M. Wt: 315.41
InChI Key: JDBIFISQEWZGMS-UHFFFAOYSA-N
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Description

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[321]octane is unique due to the combination of its fluorine and thiophene groups with the 8-azabicyclo[321]octane scaffold

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-15-9-16-5-6-17(10-15)20(16)18(21)13-3-1-12(2-4-13)14-7-8-22-11-14/h1-4,7-8,11,15-17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIFISQEWZGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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